

Usaramine: Compound Characterization and Biological Activity

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Compound Focus: Usaramine

CAS No.: 15503-87-4

Cat. No.: S627611

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Usaramine is a pyrrolizidine alkaloid isolated from the seeds of *Crotalaria pallida* [1] [2]. It has garnered research interest due to its notable **antibiofilm activity**, particularly against *Staphylococcus epidermidis*, reducing biofilm formation by more than **50%** without bactericidal action [1] [2]. This makes it a promising candidate for anti-virulence strategies.

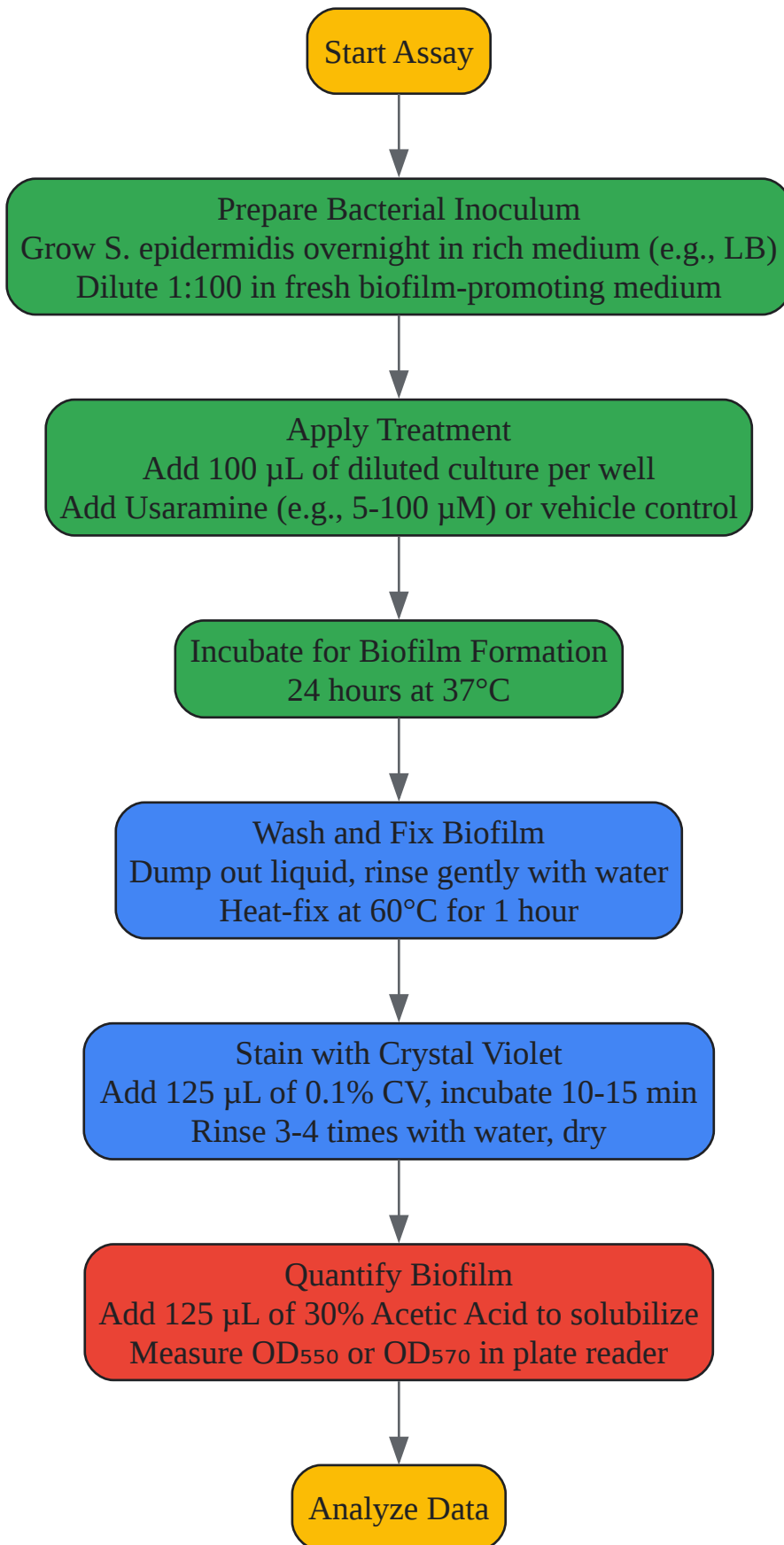
The table below summarizes its key physicochemical and biological properties:

Property	Description / Value
CAS Number	15503-87-4 [1] [2]
Molecular Formula	C ₁₈ H ₂₅ NO ₆ [1] [2]
Molecular Weight	351.39 g/mol [1] [2]
Aliases	Mucronatine, (15E)-Retrorsine, Usaramin [1]
Purity	≥98% (for research use) [1]
Appearance	White to off-white solid powder [1]
Primary Bioactivity	Antibiofilm (non-bactericidal) against <i>Staphylococcus epidermidis</i> [1] [2]

Property	Description / Value
Cytotoxicity (CHO cells)	EC ₅₀ > 100 µg/mL [2]

Protocol: Assessing Antibiofilm Activity via Microtiter Dish Assay

The microtiter dish biofilm formation assay is a standard, high-throughput method for quantifying biofilm formation and evaluating the efficacy of antibiofilm agents like **Usaramine** [3]. The workflow involves biofilm growth, staining, and quantification.



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Diagram Title: *Biofilm Assay Workflow*

Materials and Reagents

- **Bacterial Strain:** *Staphylococcus epidermidis* (or other relevant biofilm-forming strain).
- **Growth Medium:** Tryptone Soya Broth (TSB) or other appropriate biofilm-promoting medium [4].
- **Test Compound: Usaramine**, typically prepared as a stock solution in **DMSO** (e.g., 25 mg/mL) [1]. The final DMSO concentration in the assay should not exceed 2% [4].
- **Staining Solution:** 0.1% (w/v) **Crystal Violet (CV)** in water [3].
- **Solubilization Solution:** 30% Acetic acid in water or 99.5% DMSO [3] [4].
- **Equipment:** 96-well flat-bottom polystyrene microtiter plate, spectrophotometric plate reader.

Step-by-Step Procedure [3] [4]

- **Prepare Bacterial Inoculum:** Grow the bacterial strain overnight in a rich medium like LB. Dilute the culture 1:100 in a fresh, biofilm-promoting medium such as TSB.
- **Apply Treatment:** Add 100 μ L of the diluted bacterial suspension to each well of the microtiter plate. For treatment wells, add **Usaramine** at the desired concentrations (e.g., ranging from 5-100 μ M). Include necessary controls:
 - **Negative Control:** Wells with bacteria and the vehicle (e.g., 2% DMSO) to represent 100% biofilm formation.
 - **Positive Control:** A known antimicrobial like Vancomycin (8 μ g/mL) [4].
 - **Sterility Control:** Medium only, to confirm aseptic conditions.
- **Incubate for Biofilm Formation:** Incubate the plate statically at 37°C for 24 hours.
- **Wash and Fix Biofilm:** After incubation, carefully dump out the liquid from the wells. Gently submerge the plate in a tub of water to rinse off non-adherent cells, then shake out the water. Repeat this process 2-3 times. Blot the plate upside down on paper towels. To fix the adherent biofilm, incubate the plate at 60°C for 1 hour.
- **Stain the Biofilm:** Add 125 μ L of 0.1% crystal violet solution to each well. Incubate at room temperature for 10-15 minutes. Dump out the dye and rinse the plate thoroughly 3-4 times with water as before. Allow the plate to dry completely.
- **Quantify Biofilm:** Add 125 μ L of 30% acetic acid (or 99.5% DMSO) to each well to solubilize the crystal violet bound to the biofilm. Incubate for 10-15 minutes. Transfer 125 μ L of the solubilized dye to a new microtiter plate (if using acetic acid to avoid damaging the reader). Measure the absorbance at 550 nm or 570 nm.

Protocol Notes and Data Interpretation

- **Data Analysis:** The absorbance value is proportional to the total biofilm biomass. Percent biofilm inhibition can be calculated as: $[1 - (OD_{\text{treated}} / OD_{\text{negative control}})] * 100\%$.
- **Key Consideration:** The crystal violet assay quantifies total biomass but does not distinguish between live and dead cells [5]. It is often used in conjunction with other methods, such as **Colony Forming Unit (CFU) counts**, to assess cell viability and confirm the non-bactericidal action of **Usaramine** [5].
- **Solubility Considerations:** **Usaramine** has high solubility in DMSO (~100 mg/mL). For in-vivo-like conditions, it can be dissolved in sequential solvent systems such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1].

Complementary Assay: Assessing Bactericidal Activity

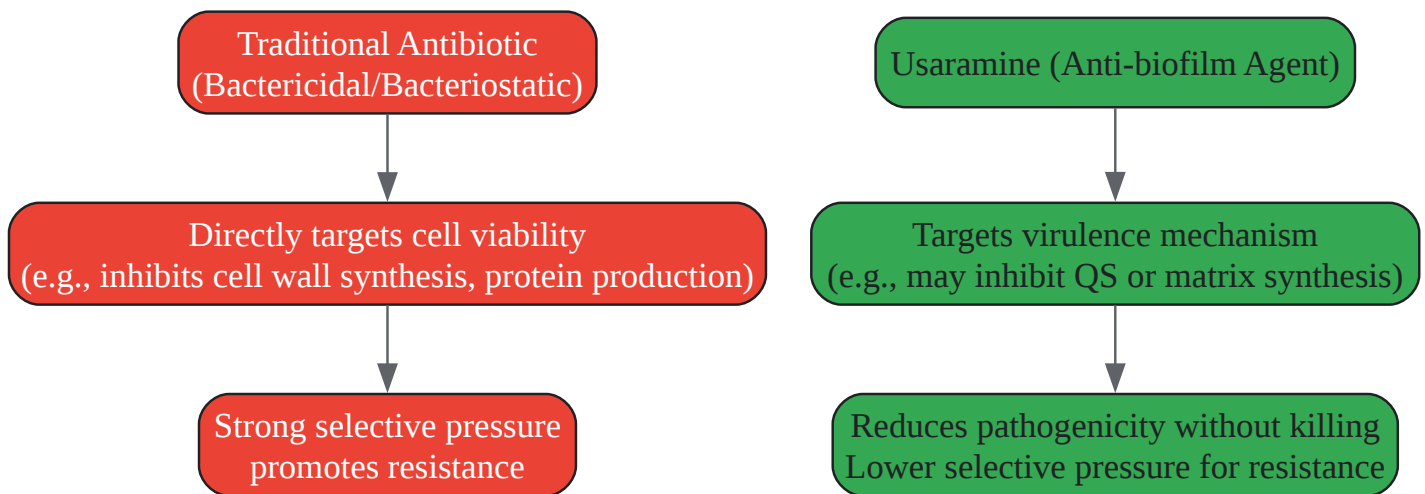
To confirm that **Usaramine's** activity is anti-biofilm rather than bactericidal, you can perform a standard planktonic susceptibility test using the **broth microdilution method** according to CLSI guidelines [4].

- **Prepare Dilutions:** In a 96-well plate, prepare serial dilutions of **Usaramine** in cation-adjusted Mueller-Hinton broth.
- **Inoculate:** Add a standardized suspension of planktonic bacteria to each well.
- **Incubate and Read:** Incubate the plate at 37°C for 24 hours. The **Minimum Inhibitory Concentration (MIC)** is the lowest concentration that prevents visible growth, which can be assessed by measuring the OD₆₀₀ [4]. For **Usaramine**, the MIC is expected to be significantly higher than its active antibiofilm concentration.

Mechanism of Action and Research Context

Usaramine is reported to reduce biofilm formation without killing the bacteria, suggesting a potential mechanism that may involve **interference with quorum sensing** or **inhibition of extracellular matrix component production** [1] [2]. This aligns with modern strategies that target bacterial virulence without inducing strong selective pressure for resistance [6].

The diagram below illustrates this targeted mechanism and its advantage over traditional antibiotics.



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Diagram Title: Anti-biofilm vs Traditional Antibiotic Strategy

Future Research Directions

While the microtiter assay is an excellent starting point, further investigation of **Usaramine** should include:

- **Mechanistic Studies:** Confirm the hypothesized mechanism by analyzing its effect on specific quorum-sensing pathways (e.g., *agr* system in Staphylococci) or exopolysaccharide production.
- **Synergy Assays:** Evaluate **Usaramine** in combination with conventional antibiotics (e.g., Vancomycin) to see if it can sensitize biofilm-associated cells to treatment [6].
- **Advanced Biofilm Models:** Utilize more complex models like **flow-cell systems** coupled with **confocal microscopy** to study its effect on the 3D architecture of mature biofilms [5].

Safety and Compliance Statement

Important Note: **Usaramine** is sold explicitly for research use and is not intended for human or diagnostic use [1] [2]. All laboratory safety protocols must be followed when handling chemical compounds and bacterial cultures.

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References

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